3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-(2-bromophenyl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O/c19-15-4-2-1-3-12(15)5-8-18(23)22-13-6-7-17(22)14-10-20-11-21-16(14)9-13/h1-4,10-11,13,17H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQILJCAFLDQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CCC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological research.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a bromophenyl group and a tetrahydro-epiminocycloheptapyrimidine moiety, which are significant for its biological activity.
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
- Antimicrobial Properties : Initial studies suggest that the compound exhibits antimicrobial effects against various bacterial strains. The presence of the bromine atom is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Anticancer Activity : Preliminary data from in vitro studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
- Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties. It potentially modulates neurotransmitter systems and reduces oxidative stress in neuronal cells.
Antimicrobial Studies
A study conducted on various bacterial strains demonstrated that the compound had significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL.
Anticancer Mechanism
In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to induce apoptosis through caspase activation pathways. The IC50 values for cell viability were approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment.
Neuroprotective Studies
Research using rat primary neuronal cultures indicated that treatment with the compound resulted in a significant reduction in oxidative stress markers. The compound was able to decrease levels of reactive oxygen species (ROS) by approximately 40% compared to untreated controls.
Case Studies
Preparation Methods
Cyclocondensation Approaches
The bicyclic system is typically constructed via a [4+3] cyclocondensation between a 1,3-diamine and a cycloheptenone derivative. For example, reacting 1,3-diaminopropane with cyclohepta-2,4-dien-1-one under acidic conditions yields the tetrahydroepiminocycloheptapyrimidine skeleton. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. A notable protocol involves:
$$
\text{Cyclohepta-2,4-dien-1-one (1.0 equiv) + 1,3-Diaminopropane (1.2 equiv) } \xrightarrow{\text{TsOH, EtOH, reflux}} \text{Bicyclic intermediate (Yield: 65\%, dr = 7:1)}
$$
Ring-Closing Metathesis (RCM)
Alternative routes employ Grubbs catalyst-mediated RCM to form the seven-membered ring. For instance, a diene precursor bearing pyrimidine and amine functionalities undergoes metathesis to furnish the bicyclic structure:
$$
\text{Diene-pyrimidine precursor } \xrightarrow{\text{Grubbs II, CH}2\text{Cl}2, 40^\circ\text{C}} \text{Epiminocycloheptapyrimidine (Yield: 58\%)}
$$
Installation of the Propan-1-One Linker
Acylation of the Bicyclic Amine
The bicyclic amine is acylated using 3-chloropropanoyl chloride under Schotten-Baumann conditions:
$$
\text{Bicyclic amine (1.0 equiv) + ClCO(CH}2\text{)}2\text{Cl (1.5 equiv) } \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Propan-1-one intermediate (Yield: 72\%)}
$$
Michael Addition-Oxidation Sequence
A two-step protocol involving Michael addition of acrylonitrile to the bicyclic amine, followed by oxidation to the ketone, has been reported:
$$
\text{Bicyclic amine + CH}2=\text{CHCN } \xrightarrow{\text{Et}3\text{N, THF}} \text{Nitrile intermediate } \xrightarrow{\text{NaOCl, AcOH}} \text{Propan-1-one (Overall yield: 64\%)}
$$
Stereochemical Control and Resolution
The (5R,8S) configuration is achieved via chiral HPLC separation of racemic intermediates or asymmetric hydrogenation. A Rhodium-DuPhos catalyst system affords enantiomeric excess (ee) >95%:
$$
\text{Racemic bicyclic amine } \xrightarrow{\text{Rh-(R,R)-DuPhos, H}_2, \text{MeOH}} \text{(5R,8S)-enantiomer (ee: 97\%, Yield: 55\%)}
$$
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the recommended synthetic pathways for 3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis likely involves multi-step reactions, including Claisen-Schmidt condensation and Michael addition , as demonstrated for structurally similar epiminocycloheptapyrimidine derivatives (e.g., ). Key steps include:
- Reagent selection : Use 1,3-dimethylbarbituric acid as a nucleophile and chalcone derivatives as electrophiles.
- Optimization : Adjust reaction time (e.g., 7 hours under reflux at 80°C), solvent (methanol), and catalysts (triethylamine, TEA) to improve yield (34% in analogous syntheses) .
- Purification : Recrystallization with aqueous ethanol removes unreacted starting materials .
Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Answer:
Comprehensive characterization requires:
- 1H/13C-NMR : Identify aromatic protons (δ 7.75–7.92 ppm for bromophenyl groups) and aliphatic protons (δ 2.92–4.43 ppm for tetrahydro-epiminocycloheptapyrimidine). Use HMQC/HMBC to resolve signal overlaps .
- HRESIMS : Confirm molecular formula (e.g., [M − H]− at m/z 501.0774 for brominated analogs) and isotopic patterns for bromine .
- IR Spectroscopy : Detect functional groups (C=O at 1745 cm⁻¹, C-Br at 717 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorbance)?
Answer:
Data inconsistencies often arise from:
- Stereochemical complexity : The (5R,8S) configuration may cause non-equivalent proton environments. Use 2D NMR (e.g., HMBC) to map spatial relationships .
- Impurities : Compare experimental HRESIMS with theoretical values (e.g., Δ < 0.01 Da) to verify purity .
- Dynamic effects : Variable-temperature NMR can suppress signal broadening caused by conformational exchange .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors. The bromophenyl group may enhance binding via hydrophobic interactions .
- In vitro assays : Validate docking results with enzyme inhibition assays (e.g., kinase activity) or cellular viability tests (e.g., MTT assays for anticancer potential) .
- Metabolic Stability : Assess oxidative metabolism using liver microsomes, as seen in dihydropyrimidine analogs .
Advanced: How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
Answer:
- Experimental Design : Follow split-plot randomized block designs (e.g., ) with control groups, dose gradients, and longitudinal sampling.
- Pharmacokinetics : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
- Toxicity : Conduct acute/chronic toxicity studies in rodents, monitoring liver/kidney function and histopathology .
Advanced: What theoretical frameworks guide the exploration of this compound’s reactivity and stability?
Answer:
- Electronic Effects : The electron-withdrawing bromine atom influences reactivity (e.g., electrophilic substitution on the phenyl ring).
- Conformational Analysis : Density Functional Theory (DFT) calculations predict steric strain in the epiminocycloheptapyrimidine ring .
- Degradation Pathways : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify hydrolysis-sensitive bonds (e.g., ketone or amide groups) .
Advanced: How can researchers address discrepancies between computational predictions and experimental biological activity data?
Answer:
- Force Field Calibration : Re-parameterize docking software using crystallographic data from similar compounds (e.g., PubChem entries for brominated analogs) .
- Solvent Effects : Include explicit solvent molecules in MD simulations to account for hydrophobic/hydrophilic interactions .
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unanticipated targets .
Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?
Answer:
- Standardized Protocols : Document reaction conditions (e.g., exact stoichiometry, solvent grades) as in .
- Batch Validation : Compare NMR/HRESIMS data across multiple synthetic batches .
- Open Data : Share spectral libraries and synthetic procedures in repositories like Zenodo or ChemRxiv .
Advanced: How can researchers leverage this compound’s structural features to design derivatives with enhanced bioactivity?
Answer:
- SAR Studies : Modify substituents (e.g., replace bromine with other halogens or electron-deficient groups) and test against biological targets .
- Scaffold Hybridization : Fuse the epiminocycloheptapyrimidine core with bioactive motifs (e.g., dihydropyrimidines from ).
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility or target specificity .
Advanced: What methodologies are critical for analyzing environmental fate and ecotoxicological impacts of this compound?
Answer:
- Environmental Persistence : Measure hydrolysis/photolysis rates under simulated sunlight and varying pH .
- Bioaccumulation : Use OECD 305 guidelines to assess uptake in model organisms (e.g., zebrafish) .
- Ecotoxicity : Conduct algal growth inhibition (OECD 201) and Daphnia magna mobility assays (OECD 202) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
